Phosphoenolthiopyruvate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

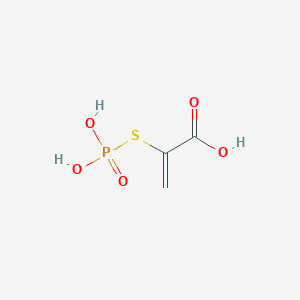

Phosphoenolthiopyruvate, also known as this compound, is a useful research compound. Its molecular formula is C3H5O5PS and its molecular weight is 184.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Hydroxy Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathway Studies

Phosphoenolthiopyruvate serves as a vital intermediate in several metabolic pathways, including glycolysis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle. Its analysis provides insights into:

- Energy Production : PEP is a precursor to pyruvate, which is essential for ATP production through glycolysis. Understanding PEP dynamics helps elucidate energy metabolism under various physiological conditions .

- Carbon Fluxes : By quantifying PEP concentrations and its downstream products, researchers can map carbon fluxes within cells, enhancing our understanding of metabolic regulation .

Enzyme Activity Assays

PEP is involved in the catalytic activity of several key enzymes, such as:

- Pyruvate Kinase : PEP acts as a substrate for pyruvate kinase, influencing ATP synthesis. Measuring PEP levels allows researchers to assess enzyme functionality and regulation .

- Phosphoenolpyruvate Carboxykinase : This enzyme plays a pivotal role in gluconeogenesis and anaplerotic reactions. Understanding its regulation by PEP can inform metabolic engineering efforts .

Drug Discovery and Development

The role of PEP in various cellular processes makes it an attractive target for drug discovery:

- Antimicrobial Agents : Research indicates that PEP supplementation can restore drug sensitivity in nonreplicating Mycobacterium tuberculosis, suggesting potential therapeutic applications in combating drug resistance .

- Cancer Metabolism : Targeting PEP-related pathways may lead to novel cancer therapies by disrupting metabolic adaptations that support tumor growth .

Metabolic Engineering and Bioproduction

PEP's central role in metabolism positions it as a key molecule in metabolic engineering:

- Microbial Production : Optimizing PEP metabolism can enhance the production yields of valuable compounds through engineered microbial strains. Analyzing PEP concentrations aids in refining metabolic pathways for improved bioprocess efficiency .

Plant Growth and Development

Recent studies have highlighted the significance of PEP in plant biology:

- Photosynthesis Regulation : In plants, PEP regulates various processes related to growth and development, including C4 photosynthesis. Understanding its synthesis and degradation mechanisms can inform agricultural practices .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Pathway Studies | Analyzing PEP dynamics to understand energy production and carbon fluxes | Critical for mapping metabolic pathways |

| Enzyme Activity Assays | Assessing enzyme functionality through PEP levels | Involvement of key enzymes like pyruvate kinase |

| Drug Discovery | Targeting PEP pathways for novel therapeutics | Restoration of drug sensitivity in Mycobacterium tuberculosis |

| Metabolic Engineering | Enhancing microbial production through optimized PEP metabolism | Improved yields in bioprocessing |

| Plant Growth | Regulating growth and development processes via PEP | Significant role in C4 photosynthesis |

Case Study 1: Drug Tolerance in Mycobacterium tuberculosis

A study demonstrated that this compound depletion mediates growth arrest and drug tolerance in nonreplicating Mycobacterium tuberculosis. Supplementation with PEP restored drug sensitivity, highlighting its potential as a therapeutic adjuvant against drug-resistant strains .

Case Study 2: Role of this compound in Plant Metabolism

Research on Xanthium strumarium leaves showed that pyruvate can be converted back to this compound. This process contributes to maintaining metabolic homeostasis during photosynthesis, emphasizing the importance of PEP resynthesis in plant metabolism .

Eigenschaften

CAS-Nummer |

111537-26-9 |

|---|---|

Molekularformel |

C3H5O5PS |

Molekulargewicht |

184.11 g/mol |

IUPAC-Name |

2-phosphonosulfanylprop-2-enoic acid |

InChI |

InChI=1S/C3H5O5PS/c1-2(3(4)5)10-9(6,7)8/h1H2,(H,4,5)(H2,6,7,8) |

InChI-Schlüssel |

HNQOPQOPMZWABR-UHFFFAOYSA-N |

SMILES |

C=C(C(=O)O)SP(=O)(O)O |

Kanonische SMILES |

C=C(C(=O)O)SP(=O)(O)O |

Key on ui other cas no. |

111537-26-9 |

Synonyme |

phosphoenolthiopyruvate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.